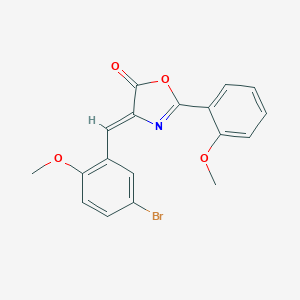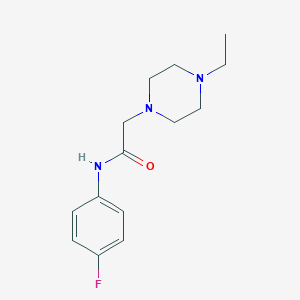![molecular formula C18H19NO3S B259179 ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)
ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, but is much more potent and selective in its activity.
Mecanismo De Acción
Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acts primarily as a CB1 receptor agonist, binding to and activating the CB1 receptors in the brain and central nervous system. This leads to a variety of effects, including pain relief, anti-inflammatory activity, and modulation of neurotransmitter release. This compound also has some activity at CB2 receptors, which are primarily found in immune cells and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of pain and inflammation, and modulation of immune function. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate for laboratory experiments is its potency and selectivity, which allows for precise control of its effects. However, its high potency also means that careful dosing and monitoring are required to avoid adverse effects. Additionally, its synthetic nature means that it may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, including further investigation of its therapeutic potential in neurological disorders, as well as its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for abuse and dependence.
Métodos De Síntesis
Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized using a multi-step process, starting with the condensation of 2-aminothiophene with phenylacetic acid to form 2-(phenylacetyl)amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. This intermediate is then esterified with ethanol to yield this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.
Propiedades
Fórmula molecular |
C18H19NO3S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
ethyl 2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)16-13-9-6-10-14(13)23-17(16)19-15(20)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,19,20) |
Clave InChI |
ZBXYRTPFEXLFNO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)